Spiropentane
Overview
Description
Spiropentane is a hydrocarbon with the formula C5H8. It is the simplest spiro-connected cycloalkane, also known as a triangulane . The structure of the molecule was determined several years after its discovery in 1887 .
Synthesis Analysis
Spiropentane was first synthesized by Gustavson in 1896 . The starting material, 2,2-bis(bromomethyl)-1,3-dibromopropane, is easily obtained by reacting pentaerythritol with hydrobromic acid . A more recent approach to polysubstituted spiropentanes involves a regio- and diastereoselective carbometalation of sp2-disubstituted cyclopropenes .
Molecular Structure Analysis
Structural determination by electron diffraction showed two different C-C lengths in Spiropentane. The bonds to the quaternary (“spiro”) carbon atom are shorter (146.9 pm) than those between the methylene groups (CH2–CH2, 151.9 pm). The C–C–C angles on the spiro C atom are 62.2°, larger than in cyclopropane .
Chemical Reactions Analysis
When heating molecules of spiropentane labelled with deuterium atoms, a topomerization or “stereomutation” reaction is observed, similar to that of cyclopropane .
Physical And Chemical Properties Analysis
Spiropentane has a molar mass of 68.119 g/mol. Its melting point is -134.6 °C and its boiling point is 39.0 °C .
Scientific Research Applications
Rhodium-Catalyzed Carbonylation : Spiropentanes can undergo carbonylation under a carbon monoxide atmosphere with a rhodium(I)-phosphine catalyst, leading to the synthesis of 3-methylcyclopent-2-enones. This process, which involves two distinct carbon-carbon cleavage mechanisms, has been effectively applied in synthesizing (±)-β-cuparenone (Matsuda, Tsuboi, & Murakami, 2007).
Normal Coordinate Analysis : Using spectroscopic data and electron diffraction observed structure parameters, a normal coordinate analysis of spiropentane was conducted, providing a harmonious agreement between observed and calculated mean amplitudes of vibration (Cyvin & Gebhardt, 1974).
Vibrational Spectra of Spiropentane and Isotopomers : Ab initio studies were reported for spiropentane and several isotopomers, focusing on geometry, energy, and vibrational frequencies. The infrared absorption characteristic of spirodioxides was specifically examined for spiropentanes (Schaad & Jarzecki, 1995).
Stereoselective Synthesis of Polysubstituted Spiropentanes : A new approach for synthesizing polysubstituted spiropentanes through regio- and diastereoselective carbometalation of cyclopropenes has been developed. This method allows for the preparation of various polysubstituted spiropentanes with up to five contiguous stereocenters (Cohen, Toledano, & Marek, 2022).
Molecular Structure via Electron Diffraction : The molecular structure of spiropentane was redetermined from electron diffraction by vapor, aligning with MO calculation results (Dallinga, Draai, & Toneman, 2010).
Jahn–Teller and Pseudo-Jahn–Teller Effects in Radical Cation : An ab initio quantum dynamical method examined the Jahn–Teller and pseudo-Jahn–Teller effects in the spiropentane radical cation, revealing significant impact of these effects in the complex structure of the bands of SP+ (Kumar, Reddy, & Mahapatra, 2010).
Future Directions
properties
IUPAC Name |
spiro[2.2]pentane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8/c1-2-5(1)3-4-5/h1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGNAOIGAPPSUMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10166181 | |
Record name | Spiropentane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10166181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
68.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Spiropentane | |
CAS RN |
157-40-4 | |
Record name | Spiro[2.2]pentane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=157-40-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Spiropentane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000157404 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Spiropentane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10166181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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